N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O5S2/c1-25(21,22)19(26(2,23)24)12-5-4-10(7-11(12)15)18-14(20)9-3-6-13(16)17-8-9/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDDSQGGYSVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and chloropyridine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. For instance, the bromination of a phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product from impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on two established therapies for pulmonary arterial hypertension (PAH): bosentan (an endothelin receptor antagonist) and sildenafil (a phosphodiesterase type 5 inhibitor).
Table 1: Key Parameters of PAH Therapies vs. Hypothetical Attributes of N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide
Mechanistic and Structural Differences
Bosentan: As a sulfonamide-containing endothelin antagonist, it blocks ET-A/ET-B receptors, reducing vasoconstriction and smooth muscle proliferation . In contrast, this compound lacks structural homology to bosentan but shares sulfonyl groups, which may influence bioavailability or off-target effects.
Sildenafil: Its pyrazolopyrimidinone core enhances cGMP via PDE5 inhibition, promoting pulmonary vasodilation .
Biological Activity
N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide, identified by its CAS number 1241114-91-9, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromophenyl group and a chloropyridine moiety, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.8 g/mol. The structural configuration includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1241114-91-9 |
| Molecular Formula | C₁₄H₁₃BrClN₃O₅S₂ |
| Molecular Weight | 482.8 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines. For instance, preliminary tests indicated an IC50 value in the low micromolar range, suggesting potent antiproliferative properties.
Case Study: In Vitro Antiproliferative Assay
- Cell Lines Tested: HepG2 (liver cancer), A549 (lung cancer)
- IC50 Values:
- HepG2: 1.30 μM
- A549: 2.50 μM
- Mechanism of Action: Induction of apoptosis and cell cycle arrest at the G2/M phase.
HDAC Inhibition
The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to alter gene expression and induce cancer cell death.
Research Findings:
- Selectivity: The compound showed selectivity towards class I HDACs, particularly HDAC3.
- In Vivo Studies: Further studies using xenograft models indicated that treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to other known HDAC inhibitors.
Pharmacokinetics and Toxicology
Pharmacokinetic profiling is crucial for understanding the therapeutic potential of any new drug candidate. Although specific data for this compound is limited, related compounds suggest favorable absorption and distribution characteristics.
Toxicity Assessment
Preliminary toxicity assessments have been conducted, focusing on:
- Acute Toxicity: LD50 values need to be established in animal models.
- Chronic Toxicity: Long-term exposure studies are required to evaluate potential adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
